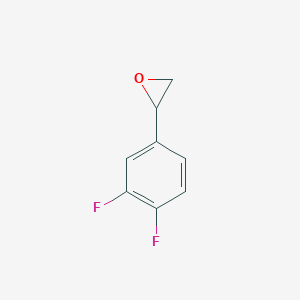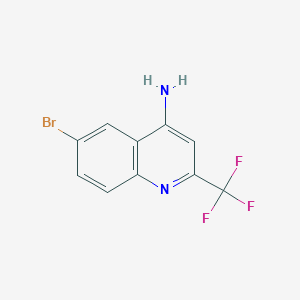
6-Bromo-2-(trifluoromethyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(trifluoromethyl)quinolin-4-amine is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is commonly referred to as BTQ and has been studied extensively for its potential use in various fields such as pharmaceuticals, medicinal chemistry, and materials science. In
Mécanisme D'action
The exact mechanism of action of BTQ is not fully understood, but it is believed to exert its antitumor activity through the inhibition of DNA topoisomerase I and II enzymes, which are essential for DNA replication and cell division. BTQ has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
Effets Biochimiques Et Physiologiques
BTQ has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, BTQ has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. However, the exact biochemical and physiological effects of BTQ on normal cells and tissues are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BTQ is its relatively simple synthesis method, which makes it a cost-effective compound for scientific research. In addition, BTQ has been extensively studied for its potential use in various fields such as medicinal chemistry, materials science, and pharmaceuticals. However, one of the limitations of BTQ is its potential toxicity, which requires careful handling and disposal in lab experiments.
Orientations Futures
There are several future directions for the study of BTQ. One area of interest is the development of new anticancer drugs based on the structure of BTQ. Another area of interest is the synthesis of novel organic materials with unique optical and electronic properties using BTQ as a building block. In addition, further investigation is needed to fully understand the biochemical and physiological effects of BTQ on normal cells and tissues.
Méthodes De Synthèse
The synthesis of BTQ involves the reaction of 6-bromo-2-nitroaniline with trifluoroacetic acid and tin (II) chloride to form the intermediate 6-bromo-2-(trifluoromethyl)nitrobenzene. This intermediate is then reduced with iron powder to yield the final product, 6-bromo-2-(trifluoromethyl)quinolin-4-amine. The synthesis of BTQ is relatively simple and can be performed on a large scale, making it a cost-effective compound for scientific research.
Applications De Recherche Scientifique
BTQ has been extensively studied for its potential use in various fields such as medicinal chemistry, materials science, and pharmaceuticals. In medicinal chemistry, BTQ has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. In materials science, BTQ has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In pharmaceuticals, BTQ has been studied for its potential use as a scaffold for the development of new drugs for various diseases.
Propriétés
Numéro CAS |
1700-91-0 |
|---|---|
Nom du produit |
6-Bromo-2-(trifluoromethyl)quinolin-4-amine |
Formule moléculaire |
C10H6BrF3N2 |
Poids moléculaire |
291.07 g/mol |
Nom IUPAC |
6-bromo-2-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C10H6BrF3N2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H,(H2,15,16) |
Clé InChI |
JGIPJERESKYPHO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)N |
Synonymes |
6-BroMo-2-(trifluoroMethyl)quinolin-4-aMine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



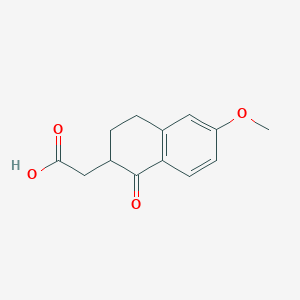
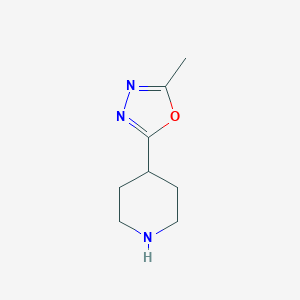
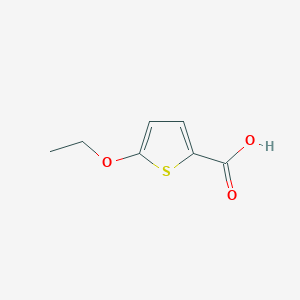
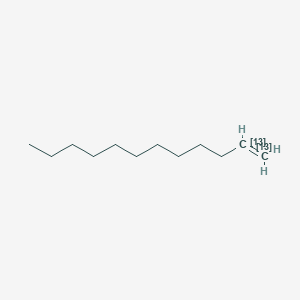
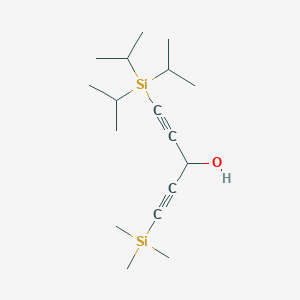
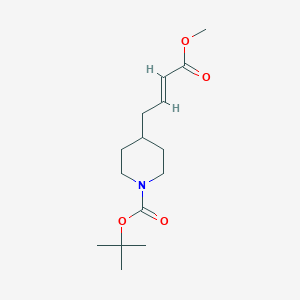
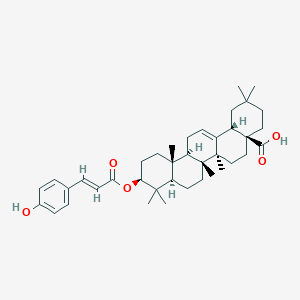
![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)
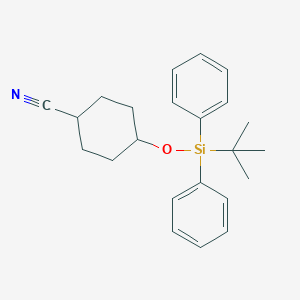
![Benzyl[(4-methoxyphenyl)methyl]amine](/img/structure/B176431.png)
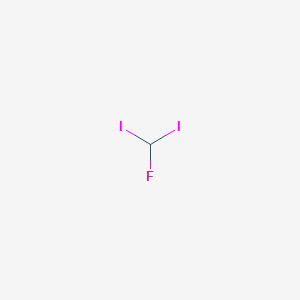
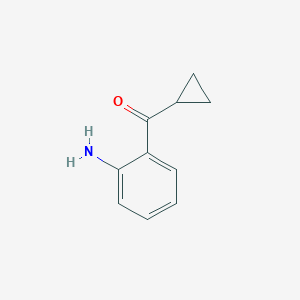
![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester](/img/structure/B176437.png)
